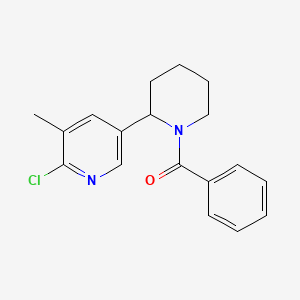![molecular formula C14H21NO3 B11821420 (4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid](/img/structure/B11821420.png)
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid is an organic compound with a complex structure that includes an amino group, a butanoic acid backbone, and a phenyl ring substituted with a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid typically involves multi-step organic reactions. One common approach is the alkylation of a phenyl ring followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carboxylic acid group results in alcohols.
Scientific Research Applications
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar phenyl ring structure but different substituents.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar amino group and phenyl ring but different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of (4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-10(2)9-18-12-5-3-11(4-6-12)13(15)7-8-14(16)17/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
XJGIBARYTHPHSL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)











